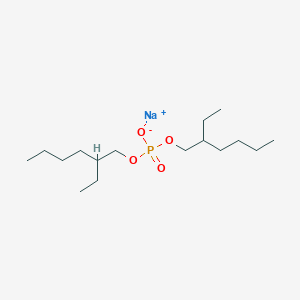
Sodium bis(2-ethylhexyl) phosphate
概要
説明
Sodium bis(2-ethylhexyl) phosphate is an organophosphorus compound with the molecular formula C16H34NaO4P. It is the sodium salt of bis(2-ethylhexyl) phosphoric acid. This compound is widely used in various industrial applications, particularly as a surfactant and an extractant for metal ions. Its unique chemical structure allows it to interact with both polar and non-polar substances, making it highly versatile in different chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-ethylhexyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction proceeds as follows:
- Phosphorus oxychloride is added to a reaction kettle containing 2-ethylhexanol and a catalyst.
- The mixture is stirred at a controlled temperature, usually between 15-25°C, for several hours.
- The generated hydrogen chloride gas is removed, and the reaction continues at an elevated temperature of 40-70°C.
- Sodium hydroxide solution is then added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the final product .
Industrial Production Methods: In industrial settings, the production process is scaled up using large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the conversion rate and minimize impurities .
化学反応の分析
Types of Reactions: Sodium bis(2-ethylhexyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with metal ions to form metal-phosphate complexes.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(2-ethylhexyl) phosphoric acid and sodium hydroxide.
Common Reagents and Conditions:
Reagents: Common reagents include metal salts, acids, and bases.
Conditions: Reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products:
Metal-Phosphate Complexes: These are formed when this compound reacts with metal ions.
Bis(2-ethylhexyl) Phosphoric Acid: Formed through hydrolysis.
科学的研究の応用
Chemical Extraction Processes
NaDEHP is widely utilized in the extraction of metals and other compounds due to its surfactant properties. It has been shown to be effective in the selective extraction of non-ferrous metals from aqueous solutions.
Case Study: Metal Extraction
A study demonstrated that NaDEHP can facilitate the transport of chromium(III) through activated composite membranes. The membrane contained di-(2-ethylhexyl) phosphoric acid (DEHPA) as a carrier agent, which enhanced the extraction efficiency of chromium ions from solutions, indicating the potential for environmental remediation applications .
Surfactant Applications
As a surfactant, NaDEHP plays a crucial role in stabilizing emulsions and enhancing solubility in various formulations.
Data Table: Surfactant Properties
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | 5.12 mM |
| Aggregation Number | > 2 times that of DOSS |
| Partial Specific Volume | 0.9003 mL/g |
These properties highlight NaDEHP's effectiveness compared to other surfactants like sodium di(2-ethylhexyl) sulfosuccinate (DOSS), making it suitable for use in micellar electrokinetic chromatography (MEKC) .
Environmental Applications
NaDEHP has been explored for its potential in environmental applications, particularly in the treatment of contaminated water sources.
Case Study: Water Treatment
Research indicates that NaDEHP can be used in microemulsions for the selective extraction of heavy metals from wastewater. The compound's ability to form stable emulsions allows for efficient separation and removal of contaminants, thus contributing to environmental cleanup efforts .
Industrial Applications
In industrial settings, NaDEHP serves as an antiwear additive and lubricant, enhancing the performance and longevity of machinery.
Application Summary
作用機序
The mechanism of action of sodium bis(2-ethylhexyl) phosphate involves its ability to form micelles and interact with both hydrophilic and hydrophobic substances. This property makes it an effective surfactant and extractant. In metal extraction, it forms stable complexes with metal ions, facilitating their separation from other components .
類似化合物との比較
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Comparison: Sodium bis(2-ethylhexyl) phosphate is unique due to its sodium salt form, which enhances its solubility in water compared to its non-sodium counterparts. This property makes it particularly useful in aqueous systems for metal extraction and as a surfactant .
特性
CAS番号 |
141-65-1 |
|---|---|
分子式 |
C16H35NaO4P |
分子量 |
345.41 g/mol |
IUPAC名 |
sodium;bis(2-ethylhexyl) phosphate |
InChI |
InChI=1S/C16H35O4P.Na/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18); |
InChIキー |
ANKKKXPKAZWSGT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |
異性体SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |
正規SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Na] |
Key on ui other cas no. |
141-65-1 |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
298-07-7 (Parent) |
同義語 |
di(2-ethylhexyl)phosphate di-2-(ethylhexyl)phosphoric acid di-2-(ethylhexyl)phosphoric acid, ammonium salt di-2-(ethylhexyl)phosphoric acid, potassium salt di-2-(ethylhexyl)phosphoric acid, sodium salt sodium bis(2-ethylhexyl)phosphate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














